Bis-BCN-pentanediamide
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Overview
Description
Bis-BCN-pentanediamide: is a bifunctional reagent that contains two BCN (trans-cyclooctene) groups separated by a pentanediamide linker . This compound is known for its utility in various chemical reactions, particularly in the field of click chemistry, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-BCN-pentanediamide involves the reaction of BCN (trans-cyclooctene) with a pentanediamide linker. The process typically requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Bis-BCN-pentanediamide undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols .
Scientific Research Applications
Chemistry: Bis-BCN-pentanediamide is widely used in click chemistry for the synthesis of complex molecules. Its bifunctional nature allows it to act as a linker in various chemical reactions, facilitating the formation of stable products .
Biology: In biological research, this compound is used for bioconjugation, where it helps in attaching biomolecules to surfaces or other molecules. This is particularly useful in the development of biosensors and diagnostic tools .
Medicine: In the medical field, this compound is used in drug development and delivery. Its ability to form stable conjugates with drugs enhances their stability and bioavailability .
Industry: In industrial applications, this compound is used in the production of high-performance materials, such as polymers and coatings. Its unique properties contribute to the durability and functionality of these materials .
Mechanism of Action
The mechanism of action of Bis-BCN-pentanediamide involves its ability to undergo click reactions, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and selective, allowing for the rapid formation of stable triazole linkages without the need for a catalyst . The molecular targets and pathways involved in this process include the azide and alkyne functional groups, which react to form the triazole ring .
Comparison with Similar Compounds
- N,N,N’,N’-tetra-butyl-3-oxa-pentanediamide (TBOPDA)
- N,N,N’,N’-tetra-(2-methylpropyl)-3-oxa-pentanediamide (TMPOPDA)
- N,N,N’,N’-tetra-hexyl-3-oxa-pentanediamide (THOPDA)
- N,N,N’,N’-tetra-(2-ethylhexyl)-3-oxa-pentanediamide (TEHOPDA)
Comparison: Bis-BCN-pentanediamide is unique due to its bifunctional BCN groups, which provide enhanced reactivity and selectivity in click chemistry reactions. In contrast, the similar compounds listed above have different functional groups and may not exhibit the same level of reactivity or selectivity . Additionally, this compound’s ability to form stable triazole linkages makes it particularly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)-N-[5-[[2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)acetyl]amino]pentyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O4/c32-28(20-34-18-26-22-12-6-1-2-7-13-23(22)26)30-16-10-5-11-17-31-29(33)21-35-19-27-24-14-8-3-4-9-15-25(24)27/h22-27H,5-21H2,(H,30,32)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQAIABKZQDHJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COCC(=O)NCCCCCNC(=O)COCC3C4C3CCC#CCC4)CCC#C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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